3-[(Z)-2-bromoethenyl]pyridine
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Overview
Description
3-[(Z)-2-bromoethenyl]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a bromoethenyl group attached to the third position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.
Scientific Research Applications
3-[(Z)-2-bromoethenyl]pyridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Pyridine derivatives can exhibit diverse modes of action, such as acting as enzyme inhibitors or receptor agonists/antagonists . The specific interactions of 3-[(Z)-2-bromoethenyl]pyridine with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Pyridine derivatives can influence various biochemical pathways based on their specific targets . For instance, they may interfere with metabolic processes or signal transduction pathways.
Pharmacokinetics
A study on the metabolic n-oxidation of pyridines in various animal species showed that pyridine-n-oxide was a significant metabolite of pyridine, suggesting that similar metabolic pathways might be involved for this compound .
Result of Action
Pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of pyridine derivatives .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Z)-2-bromoethenyl]pyridine can be synthesized through various methods. One common approach involves the bromination of 3-vinylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the Hantzsch pyridine synthesis is a well-known method that involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia. This method can be adapted to produce various substituted pyridines, including those with bromoethenyl groups .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-bromoethenyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 3-ethenylpyridine.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 3-[(1Z)-2-azidoethenyl]pyridine or 3-[(1Z)-2-thiocyanatoethenyl]pyridine.
Oxidation: The major product is 3-[(1Z)-2-bromoethenyl]pyridine N-oxide.
Reduction: The major product is 3-ethenylpyridine.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
3-Vinylpyridine: Similar structure but lacks the bromine atom.
3-Bromopyridine: Contains a bromine atom but lacks the ethenyl group.
Uniqueness
3-[(Z)-2-bromoethenyl]pyridine is unique due to the presence of both a bromo and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
3-[(Z)-2-bromoethenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLLVAFIGFFX-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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